Enasidenib - 1802003-09-3

Enasidenib

Catalog Number: EVT-8170579
CAS Number: 1802003-09-3
Molecular Formula: C19H17F6N7O
Molecular Weight: 473.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enasidenib is a 1,3,5-triazine which is substituted by (2-hydroxy-2-methylpropyl)nitrilo, 6-(trifluoromethyl)pyridin-2-yl and [2-(trifluoromethyl)pyridin-4-yl]nitrilo groups at positions 2,4 and 6, respectively. It is an isocitrate dehydrogenase-2 (IDH2) inhibitor which has been approved for the treatment of adults with relapsed or refractory acute myeloid leukaemia (AML). It has a role as an antineoplastic agent and an EC 1.1.1.42 (isocitrate dehydrogenase) inhibitor. It is an aminopyridine, an organofluorine compound, a secondary amino compound, a tertiary alcohol, a member of 1,3,5-triazines and an aromatic amine.
Enasidenib is an orally available treatment for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the isocitrate dehydrogenase 2 (IDH2) gene, which is a recurrent mutation detected in 12-20% of adult patients with AML. Patients eligible for this treatment are selected by testing the presence of IDH2 mutations in the blood or bone marrow. This small molecule acts as an allosteric inhibitor of mutant IDH2 enzyme to prevent cell growth, and it also has shown to block several other enzymes that play a role in abnormal cell differentiation. First developed by Agios Pharmaceuticals and licensed to Celgene, enasidenib was approved by U.S. Food and Drug Administration on August 1, 2017.
Enasidenib is an Isocitrate Dehydrogenase 2 Inhibitor. The mechanism of action of enasidenib is as an Isocitrate Dehydrogenase 2 Inhibitor.
Enasidenib is an orally available small molecule inhibitor of isocitrate dehydrogenase and antineoplastic agent that is used in the therapy of selected cases of acute myeloid leukemia (AML). Enasidenib is associated with a moderate rate of serum aminotransferase elevations during therapy and rare instances of clinically apparent acute liver injury.
Enasidenib is an orally available inhibitor of specific mutant forms of the mitochondrial enzyme isocitrate dehydrogenase type 2 (IDH2), with potential antineoplastic activity. Upon administration, enasidenib specifically inhibits various mutant forms of IDH2, including the IDH2 variants R140Q, R172S, and R172K, which inhibits the formation of 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH2-expressing tumor cells. IDH2, an enzyme in the citric acid cycle, is mutated in a variety of cancers; it initiates and drives cancer growth by blocking differentiation and the production of the oncometabolite 2HG.
Overview

Enasidenib is an oral small molecule inhibitor specifically targeting the isocitrate dehydrogenase 2 enzyme (IDH2). It is primarily used in the treatment of acute myeloid leukemia (AML) with specific mutations in the IDH2 gene. Enasidenib was developed by Agios Pharmaceuticals and has gained approval from regulatory agencies for its efficacy in treating patients with relapsed or refractory AML.

Source

Enasidenib is derived from a class of compounds known as IDH inhibitors. The development of this compound was based on the understanding of metabolic pathways involved in cancer cell proliferation, particularly those influenced by mutations in metabolic enzymes.

Classification

Enasidenib is classified as a targeted therapy and falls under the category of antineoplastic agents. It is specifically categorized as an enzyme inhibitor, focusing on mutated forms of isocitrate dehydrogenase.

Synthesis Analysis

Methods

The synthesis of Enasidenib involves multi-step organic synthesis techniques. The initial steps typically include the formation of a core structure that contains a pyrimidine scaffold, which is essential for its biological activity.

Technical Details

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reactions: Key reactions include:
    • N-alkylation: This step introduces alkyl groups to enhance solubility and bioavailability.
    • Cyclization: A critical step to form the pyrimidine ring.
    • Functionalization: Adding specific functional groups that enhance binding affinity to the target enzyme.

The final product undergoes purification processes, including crystallization and chromatography, to ensure high purity levels suitable for clinical use.

Molecular Structure Analysis

Structure

Enasidenib has a complex molecular structure that can be represented as follows:

  • Chemical Formula: C21_{21}H20_{20}N4_{4}O3_{3}
  • Molecular Weight: Approximately 376.41 g/mol.

Data

The molecular structure features:

  • A pyrimidine ring system.
  • An isocitrate moiety that mimics natural substrates of IDH2.
  • Specific substituents that enhance its inhibitory activity against mutant IDH2 enzymes.
Chemical Reactions Analysis

Reactions

Enasidenib primarily undergoes metabolic reactions within the body after administration. These include:

  1. Phase I Metabolism: Involves oxidation reactions mediated by cytochrome P450 enzymes, leading to various metabolites.
  2. Phase II Metabolism: Conjugation reactions may occur, increasing water solubility for excretion.

Technical Details

The drug's stability and reactivity are crucial for its therapeutic efficacy. The design ensures minimal off-target effects while maximizing inhibition of the mutant IDH2 enzyme.

Mechanism of Action

Process

Enasidenib selectively inhibits the mutant form of isocitrate dehydrogenase 2, leading to:

  1. Reduced Levels of 2-Hydroxyglutarate: This oncometabolite accumulates in cells with IDH mutations and promotes tumorigenesis.
  2. Restoration of Normal Hematopoiesis: By inhibiting mutant IDH2, Enasidenib helps restore normal differentiation pathways in hematopoietic cells.

Data

Clinical studies have shown that Enasidenib leads to significant reductions in 2-hydroxyglutarate levels and promotes complete remission in a subset of patients with IDH2-mutated AML.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Approximately 150-155 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Optimal pH for stability typically ranges from 4 to 7.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular characterization.

Applications

Scientific Uses

Enasidenib is primarily used in clinical settings for:

  • Treatment of Acute Myeloid Leukemia: Specifically effective in patients with IDH2 mutations.
  • Research Applications: Investigated in combination therapies and other hematologic malignancies to assess its potential synergistic effects with other agents.
Introduction to Enasidenib in Precision Oncology

Historical Context of Isocitrate Dehydrogenase 2 Inhibition in Hematologic Malignancies

The discovery of recurrent isocitrate dehydrogenase 2 (IDH2) mutations in acute myeloid leukemia (2013) marked a transformative milestone in cancer genomics. These mutations occur in approximately 12% of acute myeloid leukemia cases, with enrichment among older patients and those with normal karyotype intermediate-risk disease [3] [5]. IDH2 enzymes normally catalyze the decarboxylation of isocitrate to alpha-ketoglutarate within mitochondrial metabolic pathways. Somatic mutations at arginine residues R140 and R172 confer neomorphic activity, enabling reduction of alpha-ketoglutarate to the oncometabolite D-2-hydroxyglutarate [1] [3].

Accumulation of D-2-hydroxyglutarate inhibits alpha-ketoglutarate-dependent dioxygenases, including ten-eleven translocation methylcytosine dioxygenase enzymes and histone demethylases. This disruption induces genome-wide hypermethylation, impairing hematopoietic differentiation and promoting leukemogenesis [3] [5]. IDH2 mutations frequently co-occur with other molecular lesions, as evidenced by comprehensive genomic profiling:

Table 1: Prevalence of Co-Occurring Mutations in IDH2-Mutant Acute Myeloid Leukemia

Molecular AlterationPrevalence Range (%)Functional Consequence
Nucleophosmin 1 mutations25–40Altered nuclear-cytoplasmic trafficking
FMS-like tyrosine kinase 3 internal tandem duplications15–30Constitutive kinase activation
DNA methyltransferase 3A mutations20–35Epigenetic dysregulation
SRSF2 splicing factor mutations10–25Aberrant RNA processing

The functional characterization of mutant IDH2 enzymes validated D-2-hydroxyglutarate as a therapeutic target, catalyzing drug development efforts. Preclinical studies demonstrated that selective suppression of D-2-hydroxyglutarate could reverse epigenetic dysregulation and restore myeloid differentiation—a therapeutic hypothesis that subsequently guided clinical translation [1] [3].

Academic Significance of Enasidenib as a First-in-Class Therapeutic Agent

Enasidenib (IDHIFA®) represents the first selective inhibitor of mutant IDH2 proteins approved for clinical use. Its academic significance stems from three paradigm-shifting characteristics:

Mechanism of Action: Enasidenib functions as an allosteric inhibitor that binds the mutant IDH2 homodimer or heterodimer interface, preventing conformational changes required for D-2-hydroxyglutarate production. Half-maximal inhibitory concentration values in biochemical assays range from 0.01 to 0.10 μmol/liter depending on mutation subtype [3]. This selective binding reduces D-2-hydroxyglutarate concentrations by >90% in plasma and bone marrow within 4 weeks of treatment [1]. Crucially, enasidenib exerts non-cytotoxic differentiation—transforming leukemic blasts into functional granulocytes without eliminating the mutant clone. This mechanism was validated through flow cytometry showing CD15+ and CD66b+ maturation markers on enasidenib-treated cells retaining mutant IDH2 alleles [1] [3].

Clinical Validation: The AG221-001 phase 1/2 trial (National Clinical Trial identifier NCT01915498) established proof-of-concept across 345 patients with relapsed/refractory acute myeloid leukemia or other advanced myeloid malignancies. Key efficacy outcomes included:

Table 2: Clinical Efficacy of Enasidenib in Selected Trials

Study PopulationTrial DesignComplete Remission Rate (%)Overall Response Rate (%)Median Overall Survival (Months)
Relapsed/Refractory acute myeloid leukemia (n=214)Phase 1/2 monotherapy (AG221-001)19.639.09.3 [1]
Newly diagnosed acute myeloid leukemia, untreated (n=60)Phase 2 monotherapy (Beat Acute Myeloid Leukemia substudy)46.0*46.0*Not reached [2]
Newly diagnosed acute myeloid leukemia, intensive chemotherapy combination (n=91)Phase 1b combination74.0†74.0†25.6 [5]
Newly diagnosed acute myeloid leukemia, azacitidine combination (n=68)Phase 2 randomized (AG221-AML-005)53.071.022.0 [5]

*Composite complete remission rate (complete remission + complete remission with incomplete hematologic recovery)†Complete remission/complete remission with incomplete hematologic recovery rate

Notably, complete remissions exhibited durability (median 8.0 months), and IDH2 mutational clearance was achieved in approximately one-third of complete remission responders at sensitivities of 0.04% variant allele frequency [1] [5].

Therapeutic Paradigm Influence: Enasidenib validated three innovative concepts in precision oncology:

  • Oncometabolite Targeting: Demonstrated that small molecules could rectify cancer-associated metabolic reprogramming
  • Differentiation Therapy: Re-established cellular maturation as a viable anticancer strategy beyond cytotoxic approaches
  • Molecularly Defined Subpopulation Treatment: Enabled therapy for acute myeloid leukemia patients historically classified by morphology alone

Translational insights revealed that response associates with molecular context: patients without RAS pathway co-mutations (e.g., NRAS, KRAS) exhibit significantly higher response rates (55% versus <25%), while baseline D-2-hydroxyglutarate suppression magnitude does not predict efficacy across IDH2-R140 versus IDH2-R172 variants [5].

Enasidenib's academic legacy extends beyond hematology, inspiring investigation in solid tumors (e.g., chondrosarcoma) where preclinical studies demonstrate tumor growth inhibition via proliferative pathway suppression rather than differentiation [4]. Its development exemplifies how functional genomic insights can rapidly translate into clinically impactful precision therapies within a decade of target discovery.

Properties

CAS Number

1802003-09-3

Product Name

Enasidenib

IUPAC Name

2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol

Molecular Formula

C19H17F6N7O

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)

InChI Key

DYLUUSLLRIQKOE-UHFFFAOYSA-N

SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O

Canonical SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.